

Application Notes and Protocols for 1,3,6-Hexanetricarbonitrile in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: **1,3,6-Hexanetricarbonitrile**

Cat. No.: **B156369**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of **1,3,6-Hexanetricarbonitrile** as a versatile building block in pharmaceutical synthesis. Due to the trifunctional nature of this molecule, it serves as a valuable starting material for creating diverse molecular scaffolds for drug discovery and development.

Introduction

1,3,6-Hexanetricarbonitrile is an organic compound featuring a hexane backbone substituted with three nitrile (-C≡N) groups.^[1] While direct applications in the synthesis of specific commercial drugs are not widely documented, its structure presents significant potential as a versatile intermediate for creating complex molecules.^[2] The reactivity of the three nitrile groups allows for their transformation into other key functional groups, such as primary amines and carboxylic acids, which are fundamental in the structure of many pharmacologically active compounds.^{[2][3]} This trifunctional scaffold enables the synthesis of compounds with specific three-dimensional arrangements, a critical aspect for biological activity.^[2]

Physicochemical and Safety Data

A summary of the key properties and safety information for **1,3,6-Hexanetricarbonitrile** is provided below.

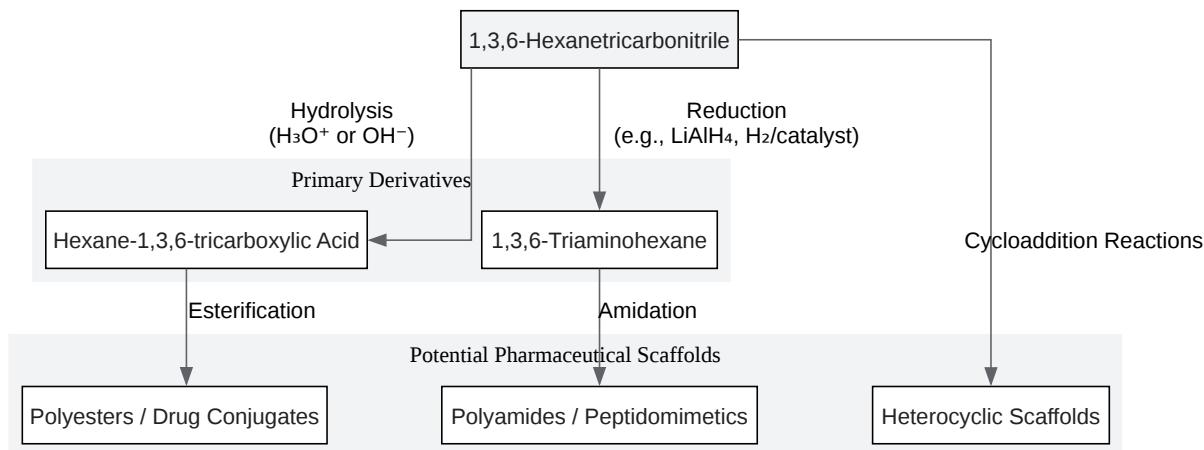
Property	Value
CAS Number	1772-25-4
Molecular Formula	C ₉ H ₁₁ N ₃
Molecular Weight	161.21 g/mol
Appearance	Colorless to light yellow clear liquid
Boiling Point	255-260 °C at 2 mm Hg
Density	1.04 g/mL at 25 °C
Refractive Index	n _{20/D} 1.466
GHS Hazard Statements	H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation)
GHS Precautionary Statements	P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)

Synthetic Potential and Core Transformations

The synthetic utility of **1,3,6-Hexanetricarbonitrile** stems from the versatile reactivity of its three nitrile groups.[\[2\]](#) These groups can undergo a variety of chemical transformations,

providing access to a range of trifunctional intermediates.[\[2\]](#)[\[6\]](#) The primary transformations of interest in a pharmaceutical context are hydrolysis and reduction.



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Caption: Synthetic pathways from **1,3,6-Hexanetricarbonitrile**.

The complete hydrolysis of all three nitrile groups under acidic or basic conditions yields Hexane-1,3,6-tricarboxylic acid.[\[2\]](#) This tricarboxylic acid can serve as a versatile building block for:

- Drug Delivery Systems: Formation of biodegradable polyesters or polyamides for controlled release applications.[\[7\]](#)
- Chelating Agents: The three carboxylic acid groups can coordinate with metal ions, suggesting potential applications in designing agents to treat metal toxicity.
- Scaffolding: A trifunctional core for the synthesis of dendrimers or other complex molecular architectures.

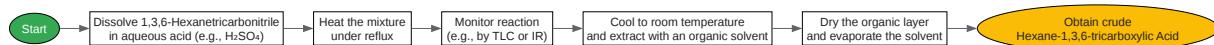
The reduction of the nitrile groups to primary amines can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH_4) or through catalytic hydrogenation.[2][6] The resulting 1,3,6-Triaminohexane is a highly valuable intermediate for:

- Peptidomimetics: The triamine can be used to construct non-natural peptide-like structures with potential therapeutic applications.
- Combinatorial Chemistry: A trifunctional core for the rapid generation of compound libraries for high-throughput screening.
- Synthesis of Polyamides: Reaction with dicarboxylic acids can lead to the formation of branched polyamides.[8]

Experimental Protocols

The following are generalized protocols for the key transformations of **1,3,6-Hexanetricarbonitrile**. Researchers should optimize these conditions for their specific needs and scale.

This protocol outlines the conversion of the nitrile groups to carboxylic acids.



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Caption: Workflow for the hydrolysis of **1,3,6-Hexanetricarbonitrile**.

Materials:

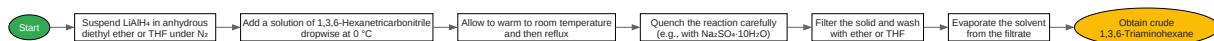
- **1,3,6-Hexanetricarbonitrile**
- Sulfuric acid (e.g., 6 M aqueous solution)
- Deionized water

- Organic solvent for extraction (e.g., ethyl acetate)
- Anhydrous sodium sulfate or magnesium sulfate
- Standard reflux apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add **1,3,6-Hexanetricarbonitrile**.
- Carefully add an excess of aqueous sulfuric acid.
- Heat the mixture to reflux and maintain for a period determined by reaction monitoring (typically several hours). The reaction can be monitored by the disappearance of the nitrile peak ($\sim 2250 \text{ cm}^{-1}$) in the IR spectrum.
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and extract the product into an appropriate organic solvent (e.g., ethyl acetate) multiple times.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude tricarboxylic acid.
- The product can be further purified by recrystallization if necessary.

This protocol describes the reduction of the nitrile groups to primary amines. Caution: Lithium aluminum hydride (LiAlH_4) is a highly reactive and pyrophoric reagent. This procedure must be carried out under an inert atmosphere (e.g., argon or nitrogen) by trained personnel.



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Caption: Workflow for the reduction of **1,3,6-Hexanetricarbonitrile**.

Materials:

- **1,3,6-Hexanetricarbonitrile**
- Lithium aluminum hydride (LiAlH_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Sodium sulfate decahydrate (for quenching)
- Apparatus for reactions under inert atmosphere (e.g., Schlenk line)
- Dropping funnel
- Rotary evaporator

Procedure:

- Set up a flame-dried, three-necked round-bottom flask under a positive pressure of an inert gas.
- In the flask, suspend LiAlH_4 in anhydrous diethyl ether or THF.
- Cool the suspension to 0 °C in an ice bath.
- Dissolve **1,3,6-Hexanetricarbonitrile** in anhydrous diethyl ether or THF and add it to a dropping funnel.
- Add the nitrile solution dropwise to the LiAlH_4 suspension with vigorous stirring.

- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux for several hours to ensure complete reduction.
- Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the slow, portion-wise addition of sodium sulfate decahydrate until the gray suspension turns into a white, granular precipitate.
- Filter the solid precipitate and wash it thoroughly with the reaction solvent.
- Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude 1,3,6-Triaminohexane.
- The product can be purified by distillation under high vacuum.

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